molecular formula C7H13N3O B117060 Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one CAS No. 151733-62-9

Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one

Cat. No.: B117060
CAS No.: 151733-62-9
M. Wt: 155.2 g/mol
InChI Key: XMVKJWYTMHARMU-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one is a heterocyclic compound with the molecular formula C7H13N3O and a molecular weight of 155.20 g/mol This compound is characterized by its unique bicyclic structure, which includes a pyrazine ring fused to a pyrimidine ring

Preparation Methods

The synthesis of Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 1,2-diamines and diketones can be used to form the desired bicyclic structure through a series of condensation and cyclization reactions . Industrial production methods may involve bulk custom synthesis, ensuring high purity and yield .

Chemical Reactions Analysis

Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Scientific Research Applications

Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one can be compared to other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1,2,3,4,7,8,9,9a-octahydropyrazino[1,2-c]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c11-7-9-2-1-6-5-8-3-4-10(6)7/h6,8H,1-5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVKJWYTMHARMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N2C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452907
Record name Octahydro-6H-pyrazino[1,2-c]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151733-62-9
Record name Octahydro-6H-pyrazino[1,2-c]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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